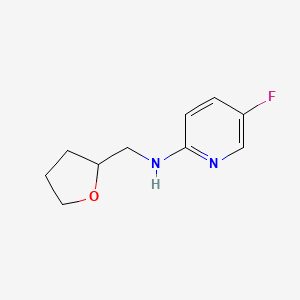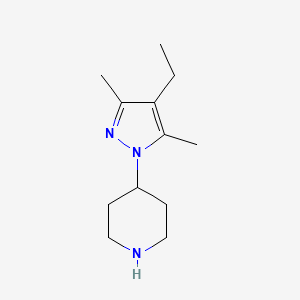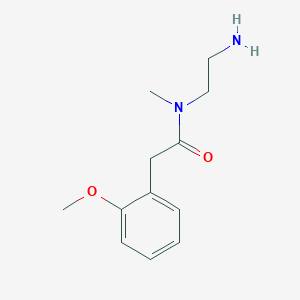
2-Cyclopropyl-2-(cyclopropylmethylamino)acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Cyclopropyl-2-(cyclopropylmethylamino)acetic acid, also known as CPP-115, is a compound that has gained significant attention in the field of neuroscience due to its potential therapeutic applications. CPP-115 is a potent inhibitor of the enzyme gamma-aminobutyric acid (GABA) aminotransferase, which is responsible for the breakdown of GABA in the brain. GABA is an inhibitory neurotransmitter that plays a crucial role in regulating neuronal activity and is involved in a variety of physiological and pathological processes.
Wirkmechanismus
2-Cyclopropyl-2-(cyclopropylmethylamino)acetic acid works by inhibiting GABA aminotransferase, which leads to an accumulation of GABA in the brain. GABA acts as an inhibitory neurotransmitter, reducing neuronal excitability and regulating the activity of other neurotransmitters such as glutamate. The increase in GABA levels caused by 2-Cyclopropyl-2-(cyclopropylmethylamino)acetic acid has been shown to have anxiolytic and anticonvulsant effects.
Biochemical and Physiological Effects:
2-Cyclopropyl-2-(cyclopropylmethylamino)acetic acid has been shown to have a variety of biochemical and physiological effects. In addition to its anxiolytic and anticonvulsant properties, 2-Cyclopropyl-2-(cyclopropylmethylamino)acetic acid has been shown to improve cognitive function in animal models of Alzheimer's disease. It has also been shown to have neuroprotective effects in models of stroke and traumatic brain injury.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-Cyclopropyl-2-(cyclopropylmethylamino)acetic acid in lab experiments is its high potency and selectivity for GABA aminotransferase. This allows for precise modulation of GABA levels in the brain, making it a useful tool for studying the role of GABA in various physiological and pathological processes. However, one limitation of using 2-Cyclopropyl-2-(cyclopropylmethylamino)acetic acid is its potential for off-target effects, which may complicate data interpretation.
Zukünftige Richtungen
There are several potential future directions for research on 2-Cyclopropyl-2-(cyclopropylmethylamino)acetic acid. One area of interest is its potential as a treatment for substance abuse disorders. Clinical trials are currently underway to investigate the safety and efficacy of 2-Cyclopropyl-2-(cyclopropylmethylamino)acetic acid in treating cocaine addiction. Additionally, further research is needed to fully understand the mechanisms underlying the neuroprotective and cognitive-enhancing effects of 2-Cyclopropyl-2-(cyclopropylmethylamino)acetic acid. Finally, the development of more selective inhibitors of GABA aminotransferase may help to overcome some of the limitations of 2-Cyclopropyl-2-(cyclopropylmethylamino)acetic acid and improve its therapeutic potential.
Synthesemethoden
2-Cyclopropyl-2-(cyclopropylmethylamino)acetic acid can be synthesized using a multi-step process starting with commercially available starting materials. The synthesis involves the use of various reagents and catalysts to produce the final product. The process has been optimized to improve yields and purity, making it a viable option for large-scale production.
Wissenschaftliche Forschungsanwendungen
2-Cyclopropyl-2-(cyclopropylmethylamino)acetic acid has been extensively studied for its potential therapeutic applications in various neurological disorders, including epilepsy, anxiety, and addiction. Preclinical studies have shown that 2-Cyclopropyl-2-(cyclopropylmethylamino)acetic acid increases GABA levels in the brain, leading to a decrease in neuronal excitability and anxiolytic effects. Additionally, 2-Cyclopropyl-2-(cyclopropylmethylamino)acetic acid has been shown to reduce drug-seeking behavior in animal models of addiction, suggesting its potential as a treatment for substance abuse disorders.
Eigenschaften
IUPAC Name |
2-cyclopropyl-2-(cyclopropylmethylamino)acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO2/c11-9(12)8(7-3-4-7)10-5-6-1-2-6/h6-8,10H,1-5H2,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQWCRXMNTADNJV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CNC(C2CC2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Cyclopropyl-2-(cyclopropylmethylamino)acetic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(2-Imidazol-1-ylethylamino)methyl]phenol](/img/structure/B7587614.png)






![1-[4-(4-Methoxyphenyl)-1,3-thiazol-2-yl]cyclopentan-1-amine](/img/structure/B7587659.png)





